3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone
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Overview
Description
3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone is an organic compound belonging to the pyrazinone family Pyrazinones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with isobutyraldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction, allowing for better control over reaction parameters and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while reduction can produce various reduced pyrazinone forms.
Scientific Research Applications
3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diethyl-2(1H)-pyrazinone
- 3,6-Dimethyl-2(1H)-pyrazinone
- 3,6-Dipropyl-2(1H)-pyrazinone
Uniqueness
3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
17005-09-3 |
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Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3,6-di(butan-2-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C12H20N2O/c1-5-8(3)10-7-13-11(9(4)6-2)12(15)14-10/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
JODWJXBQLSMNHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CN=C(C(=O)N1)C(C)CC |
Origin of Product |
United States |
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